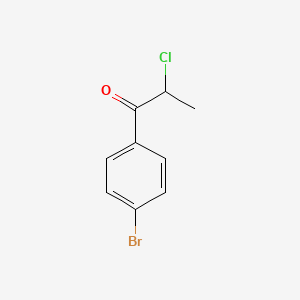

1-(4-Bromophenyl)-2-chloropropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C8H7BrClO. It is a derivative of acetophenone, where a bromine atom is attached to the para position of the benzene ring, and a chlorine atom is attached to the alpha carbon of the propanone group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-chloropropan-1-one can be synthesized through several methods:

Friedel-Crafts Acylation: This involves the reaction of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired product.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-bromophenol with chloroacetyl chloride in the presence of a base such as pyridine. This reaction forms the corresponding ester, which can then be hydrolyzed to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-bromobenzoyl chloride, which is useful in further synthetic applications.

Reduction: Reduction of the compound can lead to the formation of 1-(4-bromophenyl)-2-chloropropan-1-ol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.

Major Products Formed:

4-Bromobenzoyl Chloride: Used in the synthesis of other brominated compounds.

1-(4-Bromophenyl)-2-chloropropan-1-ol: A useful intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(4-Bromophenyl)-2-chloropropan-1-one exerts its effects depends on its specific application

Molecular Targets: The bromine and chlorine atoms can interact with enzymes and receptors, affecting their activity.

Pathways Involved: The compound may be involved in pathways related to oxidative stress, inflammation, and cell signaling.

Comparación Con Compuestos Similares

4-Bromoacetophenone: Similar structure but lacks the chlorine atom.

2-Chloroacetophenone: Similar structure but lacks the bromine atom.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

1-(4-Bromophenyl)-2-chloropropan-1-one is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9BrCl

- Molecular Weight : Approximately 232.54 g/mol

- Structure : The compound features a bromine atom on the phenyl ring and a chlorine atom on the propanone chain, which may influence its reactivity and interaction with biological targets.

This compound acts primarily as an electrophile. Its halogen substituents enable it to react with nucleophilic sites on biomolecules, including proteins, enzymes, and nucleic acids. This interaction can lead to:

- Modification of Proteins : The compound may alter protein function by covalently modifying amino acid residues.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes, such as Leishmania infantum trypanothione reductase (LiTR), suggesting potential applications in treating parasitic infections .

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's ability to interact with DNA and proteins positions it as a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Research Findings

A summary of key findings from recent studies is presented in the table below:

Case Study 1: Inhibition of Leishmania infantum Trypanothione Reductase

In a study aimed at discovering new inhibitors for Leishmania infantum trypanothione reductase, this compound was identified as a promising candidate due to its unique binding interactions with the enzyme's active site. The study reported a significant reduction in enzyme activity at concentrations as low as 100 µM, indicating its potential therapeutic application against leishmaniasis .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several pathogenic strains. The study utilized standard disk diffusion methods to evaluate activity, finding that the compound outperformed some conventional antibiotics in specific tests.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-2-chloropropan-1-one with high purity?

The compound is typically synthesized via Friedel-Crafts acylation , where 4-bromobenzene reacts with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

- Temperature control (0–5°C) to minimize side reactions like polyacylation.

- Solvent selection (e.g., dichloromethane or nitrobenzene) to enhance reaction efficiency.

- Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .

Q. How can researchers determine the solubility and stability of this compound when literature data is inconsistent?

- Solubility : Perform systematic tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by TGA/DSC for thermal stability and LC-MS for hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine on the phenyl ring activates the carbonyl group toward nucleophilic attack, while the chlorine on the propanone backbone enhances electrophilicity. This dual effect facilitates:

- Buchwald-Hartwig amination for introducing amino groups at the para position .

- Suzuki-Miyaura coupling for aryl-aryl bond formation, leveraging the bromine as a leaving group . Steric hindrance from the 4-bromophenyl group may slow reactions at the ortho position, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. What experimental strategies can elucidate this compound’s interactions with biological targets?

- Enzyme inhibition assays : Test dose-dependent inhibition of cytochrome P450 isoforms using fluorometric substrates .

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELX .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like GPCRs .

Q. How can structural modifications enhance this compound’s pharmacological profile?

- Introduce electron-donating groups (e.g., -NH₂ at the phenyl ring) to modulate electron density and improve binding affinity .

- Replace the chlorine with a trifluoromethyl group to enhance metabolic stability .

- Use SAR studies to correlate substituent positions with activity, guided by molecular docking (AutoDock Vina) and MD simulations .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Reproduce experiments using standardized protocols (e.g., ASTM E794 for melting point determination).

- Compare 13C NMR chemical shifts across studies; deviations >1 ppm may indicate impurities or polymorphic forms .

- Cross-validate with computational tools (e.g., Gaussian for DFT-calculated IR spectra) .

Q. What methodologies resolve conflicting reports on the compound’s photostability?

- Perform controlled UV irradiation experiments (λ = 254–365 nm) in quartz cells, monitoring degradation via HPLC.

- Use EPR spectroscopy to detect radical intermediates, linking photodegradation pathways to structural vulnerabilities .

Q. Applications in Material Science

Q. Can this compound serve as a precursor for functionalized polymers?

Yes. The bromine enables atom-transfer radical polymerization (ATRP) to synthesize polystyrene derivatives with pendant chloroketone groups. These polymers exhibit tunable thermal properties (DSC: Tg = 120–150°C) and potential as self-healing materials .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLIUMZBOPOTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.